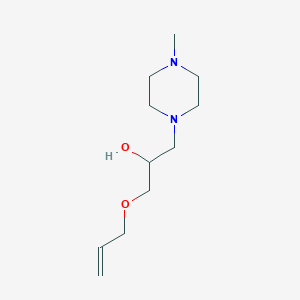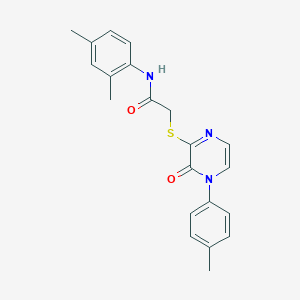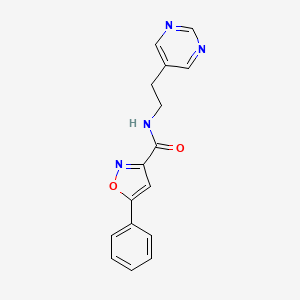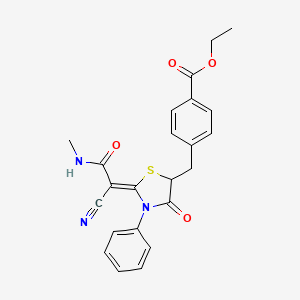
(Z)-ethyl 4-((2-(1-cyano-2-(methylamino)-2-oxoethylidene)-4-oxo-3-phenylthiazolidin-5-yl)methyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure analysis would involve understanding the spatial arrangement of atoms in the molecule and the types of bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry methods are typically used for this purpose .Chemical Reactions Analysis
The compound’s reactivity would depend on its functional groups. For instance, the ester could undergo hydrolysis, the amine could participate in acid-base reactions, and the cyano group could be involved in nucleophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its molecular structure. These could include solubility, melting point, boiling point, acidity or basicity, and reactivity with other substances .科学的研究の応用
Medicinal Chemistry Applications
Similar compounds have been explored for their antimicrobial and anti-proliferative properties, indicating potential applications in the development of new pharmaceutical agents. For instance, compounds related to thiazolidine derivatives have shown promising antimicrobial and anticancer activities, suggesting that modifications to their chemical structure, like those in the specified compound, could lead to new therapeutic agents with specific biological activities (Desai, Rajpara, Joshi, 2013); (Soni, Sanghvi, Devkar, Thakore, 2015).
Material Science and Organic Synthesis
The compound's structural features, particularly the presence of a cyano group and the thiazolidin ring, could have implications in material science, where such moieties are valued for their electronic properties and stability. Additionally, the synthetic pathways used to create such compounds often involve innovative techniques that can be applied in the synthesis of complex organic molecules, potentially leading to new materials with unique properties.
Chemical Synthesis and Mechanistic Studies
Research on similar compounds includes the exploration of novel synthetic routes and mechanistic studies in organic chemistry. For example, the synthesis of heterocyclic compounds from related precursors has been detailed, highlighting the versatility of these molecules in chemical synthesis (Bagal, de Greef, Zard, 2006). These studies contribute to a deeper understanding of chemical reactivity and can lead to the development of new synthetic methodologies.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
ethyl 4-[[(2Z)-2-[1-cyano-2-(methylamino)-2-oxoethylidene]-4-oxo-3-phenyl-1,3-thiazolidin-5-yl]methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S/c1-3-30-23(29)16-11-9-15(10-12-16)13-19-21(28)26(17-7-5-4-6-8-17)22(31-19)18(14-24)20(27)25-2/h4-12,19H,3,13H2,1-2H3,(H,25,27)/b22-18- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXPJTPAKIIIEHJ-PYCFMQQDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CC2C(=O)N(C(=C(C#N)C(=O)NC)S2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)CC2C(=O)N(/C(=C(\C#N)/C(=O)NC)/S2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

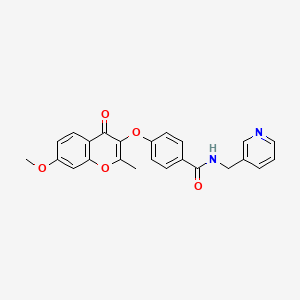

![(4-((Benzo[d]thiazol-2-yloxy)methyl)piperidin-1-yl)(2-chloro-6-fluorophenyl)methanone](/img/structure/B2686892.png)

![5-[[4-(3-Chlorophenyl)piperazin-1-yl]-thiophen-2-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2686897.png)

![1,9-dimethyl-2-(4-methylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2686902.png)

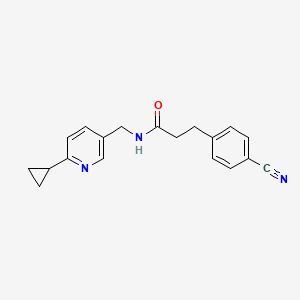
![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B2686905.png)

